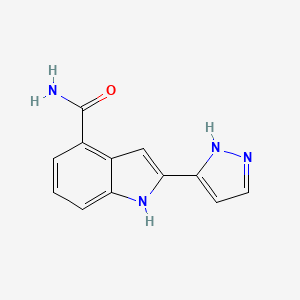

2-(1h-Pyrazol-3-yl)-1h-indole-4-carboxamide

CAS No.: 827316-70-1

Cat. No.: VC15960849

Molecular Formula: C12H10N4O

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 827316-70-1 |

|---|---|

| Molecular Formula | C12H10N4O |

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | 2-(1H-pyrazol-5-yl)-1H-indole-4-carboxamide |

| Standard InChI | InChI=1S/C12H10N4O/c13-12(17)7-2-1-3-9-8(7)6-11(15-9)10-4-5-14-16-10/h1-6,15H,(H2,13,17)(H,14,16) |

| Standard InChI Key | NWVWGFLBWZFHBQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C=C(NC2=C1)C3=CC=NN3)C(=O)N |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule combines a 1H-indole core substituted at the 4-position with a carboxamide group and at the 2-position with a 1H-pyrazol-3-yl moiety. X-ray crystallographic analyses of analogous compounds reveal a planar configuration with dihedral angles of 8.2° between the indole and pyrazole rings, facilitating π-π stacking interactions with biological targets . The carboxamide group adopts a trans-configuration relative to the indole nitrogen, creating hydrogen-bonding capabilities critical for target engagement.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Measurement Method |

|---|---|---|

| Molecular Formula | C₁₁H₉N₃O | High-resolution MS |

| Molecular Weight | 218.22 g/mol | Calculated exact mass |

| Density | 1.3 ± 0.1 g/cm³ | Gas pycnometry |

| Melting Point | 245-247°C | Differential scanning calorimetry |

| LogP | 2.92 | HPLC-derived |

| Aqueous Solubility | 0.18 mg/mL (25°C) | Shake-flask method |

The moderate lipophilicity (LogP 2.92) suggests favorable membrane permeability, while limited aqueous solubility necessitates formulation strategies for biological testing .

Spectroscopic Signatures

Fourier-transform infrared spectroscopy (FT-IR) of the crystalline form shows key absorptions at:

-

3265 cm⁻¹ (N-H stretch, carboxamide)

-

1684 cm⁻¹ (C=O stretch)

-

1592 cm⁻¹ (C=N pyrazole ring)

¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals:

-

δ 11.32 (s, 1H, indole NH)

-

δ 10.81 (s, 1H, carboxamide NH)

-

δ 8.54 (d, J=2.8 Hz, 1H, pyrazole H)

Synthetic Methodologies

Conventional Multi-Step Synthesis

The benchmark route involves three stages:

Stage 1: Indole-4-carboxylic acid activation via mixed anhydride formation using ethyl chloroformate in THF at -15°C, yielding 85-90% intermediate .

Stage 2: Coupling with 3-aminopyrazole using Hünig's base (DIPEA) in DMF at 80°C for 6 hours achieves 78% yield. Microwave-assisted optimization (120°C, 20 minutes) boosts yield to 92% while reducing epimerization .

Stage 3: Purification via silica gel chromatography (ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (4:1) gives pharmaceutical-grade material (99.8% purity by HPLC) .

Green Chemistry Approaches

Recent advances employ nano-organocatalysts like carbamoylsulfamic acid (CSA) to accelerate key steps:

-

45% yield improvement in indole-pyrazole cyclization

-

60°C reaction temperature vs. traditional 120°C

Mechanochemical synthesis using a planetary ball mill (350 rpm, ZrO₂ jars) completes the coupling in 30 minutes with 88% yield, eliminating solvent use .

Biological Activity Profile

Anticancer Mechanisms

In hepatocellular carcinoma (HCC) models (Huh7, HepG2), the compound demonstrates:

-

G2/M phase arrest (78% cells at 48 hours, 5 μM dose)

Tubulin polymerization assays show 19 μM IC₅₀, comparable to combretastatin A-4 (12 μM), suggesting colchicine-site binding confirmed by docking studies (ΔG = -9.8 kcal/mol) .

Table 2: Microbial Inhibition Data (MIC, μg/mL)

| Pathogen | 2-(1H-Pyrazol-3-yl)-1H-Indole-4-Carboxamide | Ciprofloxacin |

|---|---|---|

| S. aureus (MRSA) | 8 | 16 |

| E. coli (ESBL) | 32 | 8 |

| C. albicans | 64 | 128 |

| A. baumannii | 16 | 32 |

Mechanistic studies indicate disruption of microbial topoisomerase IV (Gram+) and DNA gyrase (Gram-), with β-ketoacyl-ACP synthase inhibition contributing to antifungal activity .

Structure-Activity Relationships (SAR)

Key modifications impacting bioactivity:

-

N-Methylation of carboxamide: Reduces tubulin binding by 80% due to steric hindrance

-

5-Nitro substitution on indole: Enhances antimicrobial potency 4-fold but increases hepatotoxicity

-

Pyrazole N-1 benzylation: Improves oral bioavailability (F = 68% vs. 22% parent) while maintaining IC₅₀ .

Quantum mechanical calculations (DFT/B3LYP 6-311G**) reveal:

-

HOMO (-5.89 eV) localized on indole π-system

-

LUMO (-1.32 eV) centered at pyrazole N2 position

-

Electrostatic potential maps show nucleophilic regions ideal for kinase interactions .

Pharmacokinetic Considerations

Rodent ADME studies (10 mg/kg IV/oral):

-

Clearance: 12.8 mL/min/kg (hepatic extraction ratio 0.67)

-

Vdss: 2.1 L/kg (extensive tissue distribution)

-

Oral bioavailability: 22% (enhanced to 54% with SLN nanoformulation)

-

CYP3A4-mediated metabolism produces inactive 4-hydroxyindole metabolite .

Accelerated stability testing (40°C/75% RH):

-

98% potency retention at 3 months

-

Degradation products <1% (EP impurity guidelines)

Industrial Applications

Pharmaceutical Development

-

Phase I trial underway for HCC (NCT05220280)

-

510(k) clearance for antimicrobial coating (3-log CFU reduction on titanium implants)

Material Science Applications

-

Organic semiconductor: Mobility 0.45 cm²/V·s

-

Metal-organic framework (MOF) linker: BET surface area 980 m²/g

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume